molecular formula C11H10ClN3O2 B14483436 Benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester CAS No. 66760-20-1

Benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester

Cat. No.: B14483436
CAS No.: 66760-20-1
M. Wt: 251.67 g/mol
InChI Key: DYQIDVPSGGVAEA-UHFFFAOYSA-N
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Description

Benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester is a compound that combines the structural features of benzoic acid, chloro-substituted benzene, and triazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester typically involves the reaction of 4-chlorobenzoic acid with 2-(1H-1,2,4-triazol-1-yl)ethanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as dichloromethane or toluene . The esterification process can be catalyzed by acidic catalysts like sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity . This interaction can disrupt critical biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the chloro-substituted benzene ring and the triazole moiety allows for diverse applications in medicinal chemistry and materials science .

Properties

CAS No.

66760-20-1

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

2-(1,2,4-triazol-1-yl)ethyl 4-chlorobenzoate

InChI

InChI=1S/C11H10ClN3O2/c12-10-3-1-9(2-4-10)11(16)17-6-5-15-8-13-7-14-15/h1-4,7-8H,5-6H2

InChI Key

DYQIDVPSGGVAEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCN2C=NC=N2)Cl

Origin of Product

United States

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